

Mitigating corrosion in reactors using high-pressure ammonia

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Compound of Interest

Compound Name: Ammonia

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An essential resource for scientists and engineers utilizing high-pressure **ammonia** for corrosion mitigation in experimental reactors. This guide provides troubleshooting advice, frequently asked questions, key data, and standardized protocols to ensure experimental integrity and safety.

Frequently Asked Questions (FAQs)

Q1: Why is high-pressure **ammonia** used for corrosion mitigation? A1: High-pressure **ammonia** is utilized in certain environments to create a passivating layer on metal surfaces, primarily through a process called nitridation. This nitride layer can act as a barrier, protecting the underlying material from more aggressive corrosive agents present in the reactor environment. In some cases, aerial **ammonia** has been shown to reduce the corrosion rates for steel.^[1]

Q2: What are the primary types of corrosion encountered when using **ammonia**? A2: The primary corrosion mechanisms include:

- Nitridation (Nitriding): At elevated temperatures (above 500°C), nitrogen from dissociated **ammonia** can diffuse into the metal, forming brittle nitride precipitates, which can lead to embrittlement.^{[2][3]}
- Stress Corrosion Cracking (SCC): This is a significant risk, especially for carbon and low-alloy steels.^[4] SCC can occur when the material is under tensile stress in the presence of

specific contaminants in the **ammonia**, such as oxygen.[4][5] Adding at least 0.2% water can inhibit SCC in many cases.[6]

- Hydrogen Embrittlement: As a component of **ammonia** (NH₃), hydrogen can pose a risk. High-temperature hydrogen attack (HTHA) is a concern in **ammonia** production applications where hydrogen is a feedstock.[4][7]

Q3: Which materials are most compatible with high-pressure, high-temperature **ammonia**? A3: Material selection is critical for safety and longevity.

- Carbon and Low-Alloy Steels: Susceptible to SCC and HTHA. Their use requires careful control of operating conditions, including temperature, stress (post-weld heat treatment is recommended), and **ammonia** purity.[4][5] Lower-strength carbon steels often show more resistance to SCC.[7]
- Austenitic Stainless Steels (e.g., 304, 316): Generally suitable for handling **ammonia**, especially at cryogenic temperatures due to their toughness.[8] However, they can be susceptible to nitridation at high temperatures (e.g., 500-550°C) and SCC if chlorides are present.[3][4]
- Nickel-Based Superalloys (e.g., Inconel, Hastelloy): Offer superior resistance to nitriding and high-temperature corrosion compared to stainless steels, but come at a higher cost.[2]
- Copper and Zinc Alloys (e.g., Brass): Should be avoided. These materials are highly susceptible to corrosion in the presence of **ammonia**, especially if water is present.[4][9]

Q4: Can adding water to **ammonia** help mitigate corrosion? A4: Yes, for carbon steels, adding small amounts of water (around 0.2%) is a well-established method to inhibit stress corrosion cracking (SCC).[6][9] However, it's crucial to note that while water helps protect steel, it can make the **ammonia** corrosive to other metals like copper and zinc.[9]

Q5: What is the effect of temperature and pressure on corrosion? A5: Both temperature and pressure significantly influence corrosion rates.

- Temperature: Higher temperatures accelerate most chemical reactions, including corrosion. For instance, nitridation becomes a significant concern at temperatures above 500°C.[3]

Corrosion kinetics of Ni80A alloy in an **ammonia** atmosphere accelerated markedly with temperature, with the initial corrosion rate at 800°C being four times that at 500°C.[10]

- Pressure: High pressures, often up to 300 bar in **ammonia** synthesis, increase the stress on reactor materials, making them more susceptible to SCC and hydrogen-related damage.[2]

Troubleshooting Guides

Issue 1: Unexpected Increase in Corrosion Rate

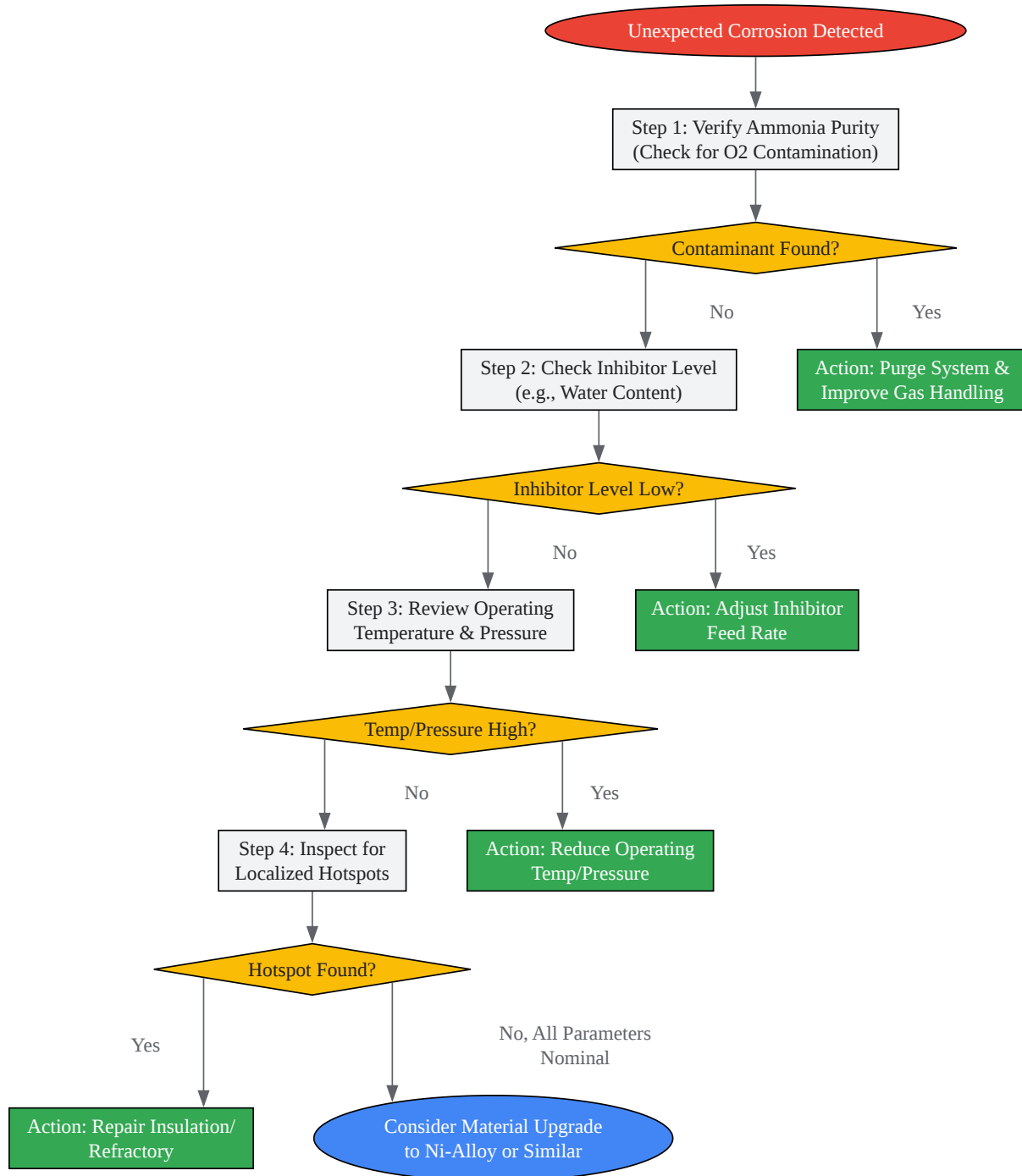
- Question: My corrosion monitoring indicates a sudden increase in the corrosion rate of my carbon steel reactor. What should I check?
- Answer: An unexpected increase in corrosion rate points to a change in the protective equilibrium within your reactor. Follow these steps to diagnose the issue:
 - Verify **Ammonia** Purity: Check for contaminants, especially oxygen. Air contamination is a primary driver for SCC in steel vessels.[5][6]
 - Check Water Content: If you are using water as an SCC inhibitor, verify that the concentration is being maintained, typically around 0.2%.[6] A drop in water content can remove the inhibition effect.
 - Review Operating Temperature: Confirm that the reactor's temperature has not exceeded the safe operating limits for the material. Elevated temperatures significantly accelerate nitriding and other corrosion processes.[3][10]
 - Inspect for Localized Hotspots: Refractory or insulation failure can lead to localized hotspots on the reactor shell, causing accelerated corrosion in those areas.[4]
 - Analyze for Other Contaminants: Contaminants like chlorides or carbon oxides (which can form ammonium carbamate) can introduce new, aggressive corrosion mechanisms.[7][11]

Issue 2: Evidence of Cracking or Embrittlement in Material Samples

- Question: After an experiment, I examined a component from my reactor and found signs of cracking. How can I determine the cause?

- Answer: Cracking is a critical failure mode that requires immediate investigation. The two most likely causes in an **ammonia** environment are Stress Corrosion Cracking (SCC) and Nitridation.
 - Distinguish the Failure Mode:
 - SCC: Typically occurs in carbon and low-alloy steels at lower temperatures than nitriding. The cracks are often microscopic and can propagate rapidly under tensile stress.[5]
 - Nitridation: Occurs at high temperatures (e.g., >500°C) and results in a brittle, hardened surface layer.[3] This embrittlement can lead to cracking under thermal or mechanical stress.
 - Corrective Actions for SCC:
 - Implement post-weld heat treatment (PWHT) on components to relieve residual stress, which is a major contributor to SCC.[4][5]
 - Ensure strict control of oxygen contamination. Purge systems thoroughly to eliminate air.[6]
 - Maintain an inhibitory level of water (approx. 0.2%) in the **ammonia** if compatible with your process.[6]
 - Corrective Actions for Nitridation:
 - Evaluate if the operating temperature can be lowered.
 - Consider upgrading the material to a more resistant alloy, such as a nickel-based superalloy (e.g., Inconel 625), for high-temperature components.[2]

Logical Troubleshooting Flow for Unexpected Corrosion



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Caption: Troubleshooting workflow for diagnosing unexpected corrosion.

Data Presentation

Table 1: Corrosion Rates of Various Materials in **Ammonia** Environments

Material	Temperature (°C)	Ammonia Conc.	Pressure (bar)	Corrosion Rate	Reference
Uncoated 1010 Carbon Steel	Ambient	0 ppm (control)	Atmospheric	7.3 µm/year	[1] [12]
Uncoated 1010 Carbon Steel	Ambient	100 ppm	Atmospheric	~2.4 µm/year	[1] [12]
Uncoated 1010 Carbon Steel	Ambient	200 ppm	Atmospheric	1.2 µm/year	[1] [12]
Stainless Steel 304	500	5-6%	200-400	~0.03 mm/year	[3]
Stainless Steel 304	500	99%	Not Specified	0.02 - 2.5 mm/year	[3]
Stainless Steel 316	500	99%	Not Specified	>2.54 mm/year (intense nitridation)	[3]
Ni80A Alloy	500	Ammonia-rich	Not Specified	Base Rate	[10]
Ni80A Alloy	800	Ammonia-rich	Not Specified	2.4x higher than at 500°C	[10]

Table 2: Material Compatibility Summary for High-Pressure **Ammonia** Service

Material Class	Common Alloys	Recommended Use / Limitations	Key Risks
Carbon & Low-Alloy Steel	ASTM A516, 1Cr-0.5Mo	Used for pressure vessels and piping; requires strict control of conditions.[4][13]	Stress Corrosion Cracking (SCC), High-Temp Hydrogen Attack (HTHA).[4][7]
Austenitic Stainless Steel	304, 316, 321	General use, good cryogenic toughness. [8] 316 for marine/chloride environments.	Nitridation at high temperatures (>500°C).[3] SCC if chlorides are present.
Nickel-Based Superalloys	Inconel 625, Hastelloy C-276	High-temperature components where nitriding is a major risk.[2]	High cost, potential for selective element leaching.[2]
Copper, Zinc, & Alloys	Brass, Galvanized Steel	NOT RECOMMENDED. Highly susceptible to corrosion, especially with moisture.[9]	Rapid uniform corrosion, stress corrosion cracking.

Experimental Protocols

Protocol: Weight-Loss Corrosion Test in High-Pressure **Ammonia**

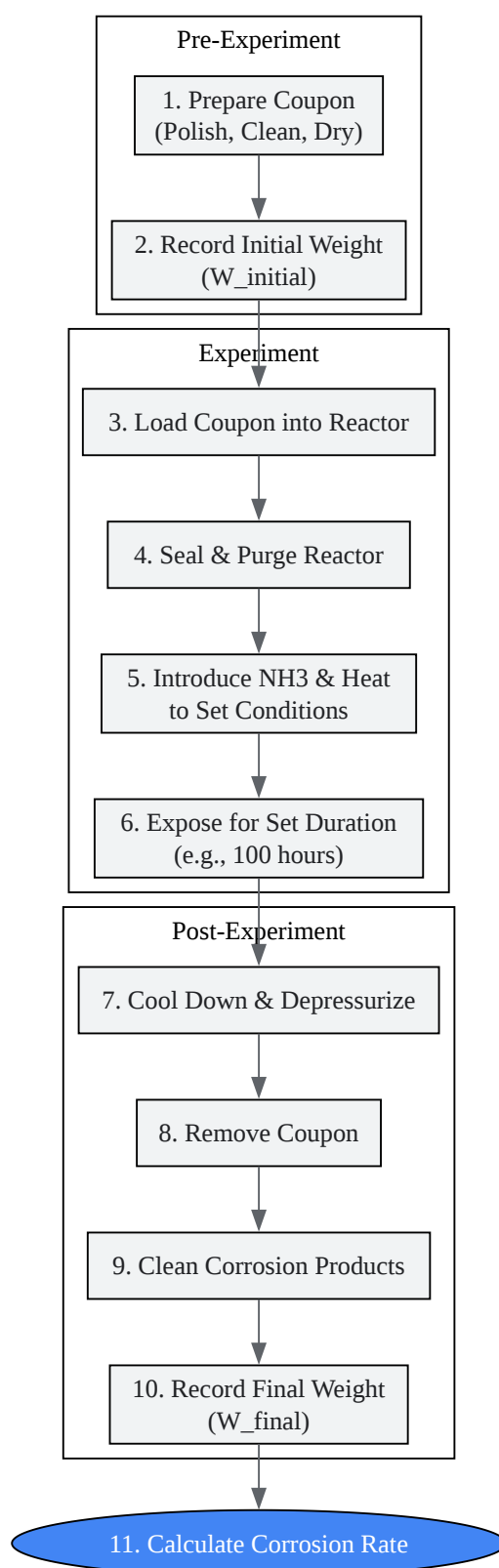
This protocol outlines a standard methodology for determining the corrosion rate of a material (e.g., carbon steel) in a high-pressure, high-temperature **ammonia** environment.

- Objective: To quantify the corrosion rate of a given material under specified conditions of temperature, pressure, and **ammonia** concentration.
- Materials & Equipment:
 - High-pressure reactor (autoclave) constructed of a highly resistant material (e.g., Hastelloy C-276).

- Test coupons of the material to be studied (e.g., 1010 carbon steel), with known surface area.
- High-purity anhydrous **ammonia**.
- Temperature and pressure controllers and sensors.
- Analytical balance (accurate to 0.1 mg).
- Polishing equipment (e.g., silicon carbide papers).
- Desiccator.
- Ultrasonic cleaner.
- Relevant PPE (gloves, safety glasses, gas detector).

3. Experimental Workflow:

Workflow Diagram: Weight-Loss Corrosion Experiment



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Caption: Standard workflow for a weight-loss corrosion experiment.

4. Procedure:

- Coupon Preparation:
 - Polish the test coupons to a uniform finish (e.g., 600-grit).
 - Measure and record the dimensions of each coupon to calculate the surface area (A).
 - Degrease and clean the coupons in an ultrasonic bath with acetone, then rinse with ethanol.
 - Dry the coupons in a desiccator.
 - Weigh each coupon on an analytical balance to get the initial weight (W_{initial}).
- Reactor Setup and Exposure:
 - Mount the prepared coupons inside the reactor, ensuring they are electrically isolated from the reactor body and each other.
 - Seal the reactor and purge thoroughly with an inert gas (e.g., argon or nitrogen) to remove all air. This step is critical to prevent unwanted side reactions.[\[6\]](#)
 - Introduce high-purity **ammonia** gas into the reactor to the desired pressure.
 - Heat the reactor to the target experimental temperature.
 - Maintain the set temperature and pressure for the predetermined test duration (e.g., 100 hours).
- Post-Exposure Analysis:
 - Safely cool down and depressurize the reactor according to standard operating procedures.
 - Carefully remove the coupons.
 - Photograph the coupons to document their as-is condition.

- Clean the coupons to remove corrosion products according to a standard procedure (e.g., ASTM G1). This may involve using inhibited acids.
- Rinse, dry, and re-weigh the cleaned coupons to get the final weight (W_{final}).

5. Calculation of Corrosion Rate: The corrosion rate (CR) in mm/year can be calculated using the following formula:

$$CR = (K \times \Delta W) / (\rho \times A \times T)$$

Where:

- K = a constant (8.76×10^4)
- ΔW = Weight loss ($W_{\text{initial}} - W_{\text{final}}$) in grams
- ρ = Density of the coupon material in g/cm^3
- A = Surface area of the coupon in cm^2
- T = Exposure time in hours

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